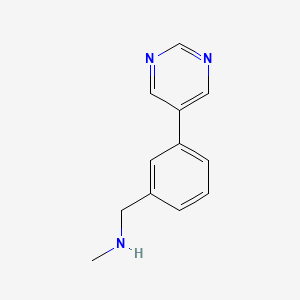

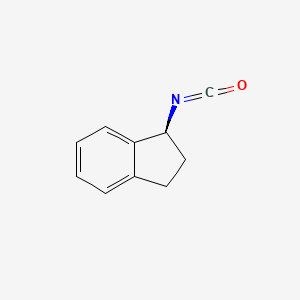

![molecular formula C12H10N2O B1609680 7-Methoxy-9H-pyrido[3,4-b]indole CAS No. 6253-19-6](/img/structure/B1609680.png)

7-Methoxy-9H-pyrido[3,4-b]indole

Descripción general

Descripción

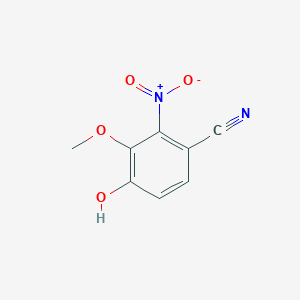

7-Methoxy-9H-pyrido[3,4-b]indole, also known as Norharmane, is a natural product found in Peganum harmala . It has a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol .

Synthesis Analysis

The synthesis of this compound derivatives has been carried out in one pot, by condensation of tryptamin with cycloalkanones in the presence of a polyphosphate ester as the catalyst in moderate to low yields .Molecular Structure Analysis

The molecular structure of this compound comprises an indole ring system ortho-fused to C-3 and C-4 of a pyridine ring .Chemical Reactions Analysis

The photophysics and photochemistry of this compound have been studied in aqueous solution .Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.22 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 1. Its Exact Mass is 198.079312947 g/mol and its Monoisotopic Mass is also 198.079312947 g/mol. Its Topological Polar Surface Area is 37.9 Ų. It has a Heavy Atom Count of 15 and a Formal Charge of 0 .Aplicaciones Científicas De Investigación

Mass Spectrometry and MALDI Matrices

7-Methoxy-9H-pyrido[3,4-b]indole, as part of the β-carboline group, has been utilized as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). It is particularly effective for analyzing high-mass proteins, cyclic and acyclic oligosaccharides, and sulfated oligosaccharides in both positive and negative ion modes, showing high levels of sensitivity and resolution. This makes it a useful tool in protein and carbohydrate analysis (Nonami, Tanaka, Fukuyama, & Erra-Balsells, 1998); (Nonami, Fukui, & Erra-Balsells, 1997).

Antioxidant and Cytotoxicity Properties

β-carboline derivatives, including 6-methoxytetrahydro-β-carbolines, have been investigated for their in vitro antioxidant and cytotoxicity properties. These derivatives exhibit moderate antioxidant properties and have shown potential as safer alternatives compared to other compounds in non-tumorous cell lines (Goh et al., 2015).

Synthesis and Characterization

The synthesis of various β-carboline derivatives, including 6-methoxy-tetrahydro-β-carbolines, has been achieved through the Maillard reaction. These compounds are characterized using mass spectrometry techniques, contributing to the understanding of their structure and potential applications in various scientific fields (Goh, Mordi, & Mansor, 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound derivatives have been explored for their potential as BET inhibitors, showing high binding affinities to BET proteins and effectiveness in inhibiting cell growth in acute leukemia cell lines. These properties indicate their potential in drug design and cancer treatment (Zhao et al., 2017).

Antiviral Research

A derivative of this compound, Harmaline, has shown potent anti-HSV-1 activity. It interferes with viral immediate early transcriptional events, indicating its potential as an antiherpetic agent with a different mode of action than conventional treatments (Bag et al., 2014).

Corrosion Inhibition

9H-pyrido[3,4-b]indole derivatives have been studied as corrosion inhibitors for steel in acidic solutions. Their adsorption properties and effectiveness in inhibiting corrosion provide insights into their potential industrial applications (Lebrini, Robert, Vezin, & Roos, 2010).

Mecanismo De Acción

Target of Action

7-Methoxy-9H-pyrido[3,4-b]indole, also known as NORHARMINE, is a β-carboline alkaloid . It primarily targets CYP enzymes and acts as an inhibitor of the CYP-mediated biotransformation . It also acts as a monoamine oxidase (MAO) inhibitor and an inhibitor of indoleamine 2,3-dioxygenase (IDO) .

Mode of Action

NORHARMINE inhibits the CYP-mediated biotransformation of Glu-P-1 via inhibition of O2-binding to CYP heme . Its inhibition of CYP enzymes occurs at much lower concentration than that for its intercalation to DNA .

Biochemical Pathways

Its broad-spectrum anti-inflammatory and antitumor activities suggest that it may interact with multiple pathways .

Result of Action

NORHARMINE exhibits broad-spectrum anti-inflammatory and antitumor activities . It has shown great potential in the treatment of diabetes . Moreover, it exhibits insecticidal, antiviral, and antibacterial effects .

Action Environment

The action, efficacy, and stability of NORHARMINE can be influenced by environmental factors. For instance, it is isolated from the seeds of the medicinal plant, Peganum harmala L., which grows in arid areas . The plant has been widely used in folk medicine for a long time in the Middle East and some provinces of China .

Análisis Bioquímico

Biochemical Properties

NORHARMINE interacts with several enzymes and proteins. For instance, it has been found to interact with CDC2 and CYP2D6 . The nature of these interactions involves NORHARMINE acting as a monoamine oxidase (MAO) inhibitor , which can have significant effects on biochemical reactions within the body .

Cellular Effects

NORHARMINE has broad-spectrum anti-inflammatory and antitumor activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has shown great potential in the treatment of diabetes .

Molecular Mechanism

At the molecular level, NORHARMINE exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a monoamine oxidase (MAO) inhibitor, it can affect the metabolism of neurotransmitters in the brain .

Metabolic Pathways

NORHARMINE is involved in several metabolic pathways. As a monoamine oxidase (MAO) inhibitor, it interacts with this enzyme, affecting the metabolism of neurotransmitters

Propiedades

IUPAC Name |

7-methoxy-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-15-8-2-3-9-10-4-5-13-7-12(10)14-11(9)6-8/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDPJJFWLNRVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(N2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431161 | |

| Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6253-19-6 | |

| Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norharmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-9H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORHARMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU54KD9C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

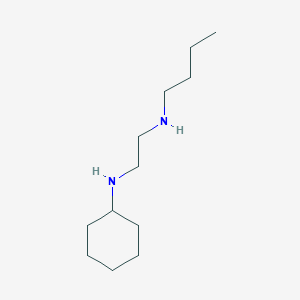

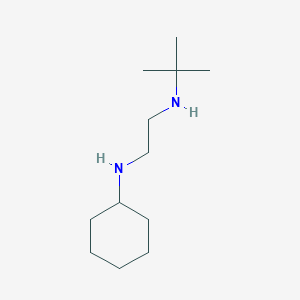

![1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-](/img/structure/B1609600.png)

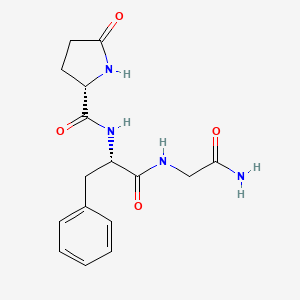

![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)

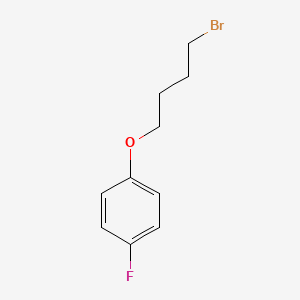

![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)

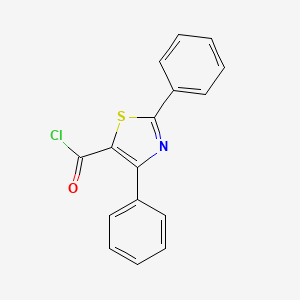

![4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1609612.png)